molecular formula C9H7BrClNO2S B6149336 6-bromo-1-methyl-1H-indole-3-sulfonyl chloride CAS No. 2167240-03-9

6-bromo-1-methyl-1H-indole-3-sulfonyl chloride

Cat. No.: B6149336
CAS No.: 2167240-03-9
M. Wt: 308.58 g/mol
InChI Key: OEXBRLXUFWTBKF-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) Scaffolds in Modern Organic Synthesis

The indole ring system, a bicyclic aromatic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of modern organic chemistry. Its prevalence in a vast number of natural products, pharmaceuticals, and agrochemicals underscores its biological significance. The indole scaffold is a "privileged structure," meaning it is capable of binding to a wide range of biological targets, which explains its presence in numerous approved drugs.

The electron-rich nature of the indole system makes it reactive towards a variety of electrophiles, yet it maintains a degree of aromatic stability. This balanced reactivity allows for selective functionalization at various positions of the ring system, providing a versatile platform for building molecular complexity. Synthetic chemists have developed a myriad of methods to construct and modify the indole core, making it an indispensable building block in the pursuit of novel bioactive compounds.

Role of Sulfonyl Chlorides as Versatile Electrophilic Reagents and Synthetic Intermediates

Sulfonyl chlorides (R-SO₂Cl) are highly reactive and valuable reagents in organic synthesis. The strong electron-withdrawing nature of the sulfonyl group makes the attached chlorine atom an excellent leaving group, rendering the sulfur atom highly electrophilic. This reactivity allows sulfonyl chlorides to readily engage with a wide array of nucleophiles, such as amines, alcohols, and thiols, to form sulfonamides, sulfonate esters, and thioesters, respectively. lookchem.com

This reactivity is the basis for their extensive use as synthetic intermediates. rsc.org The resulting sulfonamide linkage, for instance, is a key functional group in a multitude of pharmaceutical agents, including antibiotics and diuretics. Furthermore, the sulfonyl group itself can be used as a protecting group for amines or can be involved in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, highlighting the multifaceted utility of sulfonyl chlorides in chemical synthesis. lookchem.comrsc.org

Overview of 6-Bromo-1-methyl-1H-indole-3-sulfonyl chloride within Contemporary Indole Chemistry Research

This compound is a specific derivative that combines the key features of the indole scaffold with the reactivity of a sulfonyl chloride. Its structure is characterized by a bromine atom at the 6-position of the indole ring, a methyl group on the indole nitrogen (N1), and a sulfonyl chloride group at the electron-rich 3-position.

While extensive, peer-reviewed studies focusing exclusively on this specific molecule are not abundant in the public domain, its role and potential can be understood by dissecting its structural components. It is primarily recognized as a specialized building block or synthetic intermediate, available commercially for research purposes. Its utility stems from the predictable reactivity of its functional groups.

The synthesis of this compound would logically proceed through a multi-step sequence, likely involving the initial preparation of 6-bromo-1-methyl-1H-indole. This precursor can be synthesized from 6-bromoindole (B116670) through N-methylation. Subsequently, the introduction of the sulfonyl chloride group at the 3-position is typically achieved through reaction with a sulfonating agent like chlorosulfonic acid. The C3 position of the N-methylated indole is highly activated towards electrophilic substitution, facilitating this transformation.

In contemporary research, a molecule like this compound serves as a versatile intermediate for creating libraries of novel compounds for biological screening.

The sulfonyl chloride group is the primary reactive site, allowing for the facile synthesis of a wide range of indole-3-sulfonamide derivatives by reacting it with various primary and secondary amines.

The bromo substituent at the 6-position offers a handle for further functionalization through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), enabling the introduction of diverse aryl, alkyl, or alkynyl groups.

The N-methyl group protects the indole nitrogen, preventing side reactions and simplifying the reactivity profile of the molecule, directing electrophilic substitution to the C3 position.

Thus, this compound is a prime example of a modern synthetic building block, designed for modular and divergent synthesis of complex, highly substituted indole derivatives for discovery chemistry.

Compound Data Tables

Table 1: Chemical Identity of this compound

IdentifierValue
IUPAC Name This compound
CAS Number 2167240-03-9
Molecular Formula C₉H₇BrClNO₂S
Molecular Weight 308.58 g/mol
Canonical SMILES CN1C=C(C2=C1C=C(C=C2)Br)S(=O)(=O)Cl

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2167240-03-9

Molecular Formula

C9H7BrClNO2S

Molecular Weight

308.58 g/mol

IUPAC Name

6-bromo-1-methylindole-3-sulfonyl chloride

InChI

InChI=1S/C9H7BrClNO2S/c1-12-5-9(15(11,13)14)7-3-2-6(10)4-8(7)12/h2-5H,1H3

InChI Key

OEXBRLXUFWTBKF-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C=C(C=C2)Br)S(=O)(=O)Cl

Purity

95

Origin of Product

United States

Chemical Reactivity and Transformation Studies of 6 Bromo 1 Methyl 1h Indole 3 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Moiety

The sulfonyl chloride functional group is a highly reactive electrophilic center, readily undergoing nucleophilic substitution with a variety of nucleophiles. This reactivity is the cornerstone of its utility in synthetic chemistry for the introduction of the indole-3-sulfonyl moiety onto other molecules.

Formation of Sulfonamides via Amidation

The reaction of sulfonyl chlorides with primary or secondary amines is a fundamental and widely employed method for the synthesis of sulfonamides. This transformation, known as amidation or sulfonylation, proceeds through the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion.

The scope of the amidation reaction with 6-bromo-1-methyl-1H-indole-3-sulfonyl chloride is expected to be broad, encompassing a wide range of amine nucleophiles. Generally, primary amines, both aliphatic and aromatic, react readily to form the corresponding N-substituted sulfonamides. Secondary amines also participate effectively in this reaction.

However, certain limitations can be anticipated based on the steric and electronic properties of the amine. Highly hindered amines may exhibit reduced reactivity due to steric hindrance around the nitrogen atom, which impedes its approach to the sulfonyl chloride group. Similarly, amines with significantly reduced nucleophilicity, such as those bearing multiple electron-withdrawing groups, may react sluggishly or require more forcing conditions.

Table 1: Anticipated Reactivity of this compound with Various Amine Nucleophiles

Amine TypeNucleophile ExampleExpected ReactivityPotential Products
Primary Aliphaticn-ButylamineHighN-(n-Butyl)-6-bromo-1-methyl-1H-indole-3-sulfonamide
Primary AromaticAnilineModerate to HighN-Phenyl-6-bromo-1-methyl-1H-indole-3-sulfonamide
Secondary AliphaticDiethylamineHighN,N-Diethyl-6-bromo-1-methyl-1H-indole-3-sulfonamide
Secondary AromaticN-MethylanilineModerateN-Methyl-N-phenyl-6-bromo-1-methyl-1H-indole-3-sulfonamide
Hindered Aminetert-ButylamineLow to ModerateN-(tert-Butyl)-6-bromo-1-methyl-1H-indole-3-sulfonamide
Electron-Deficient Amine4-NitroanilineLowN-(4-Nitrophenyl)-6-bromo-1-methyl-1H-indole-3-sulfonamide

This table is illustrative and based on general principles of sulfonamide synthesis. Actual yields and reaction conditions would require experimental validation.

For amines possessing multiple nucleophilic sites, the regioselectivity of the sulfonylation reaction is a critical consideration. In general, the most nucleophilic nitrogen atom will preferentially attack the sulfonyl chloride. For instance, in a molecule containing both a primary and a secondary amine, the primary amine is typically more reactive due to lesser steric hindrance.

In the context of unsymmetrical diamines, the reaction with this compound would likely favor the formation of the sulfonamide at the less sterically encumbered and more basic nitrogen atom. Careful control of reaction conditions, such as temperature and the stoichiometry of the reactants, can often be used to enhance the selectivity for the desired product.

Synthesis of Sulfonate Esters from Alcohols and Phenols

The reaction of this compound with alcohols and phenols provides a direct route to the corresponding sulfonate esters. This transformation is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid byproduct.

The reactivity of the hydroxyl group is influenced by its steric accessibility and acidity. Primary alcohols are generally more reactive than secondary alcohols, which are, in turn, more reactive than tertiary alcohols. Phenols, being more acidic than alcohols, also react readily to form the corresponding aryl sulfonate esters.

Table 2: Expected Synthesis of Sulfonate Esters

NucleophileProduct
MethanolMethyl 6-bromo-1-methyl-1H-indole-3-sulfonate
IsopropanolIsopropyl 6-bromo-1-methyl-1H-indole-3-sulfonate
PhenolPhenyl 6-bromo-1-methyl-1H-indole-3-sulfonate
4-Methoxyphenol4-Methoxyphenyl 6-bromo-1-methyl-1H-indole-3-sulfonate

This table presents expected products from the reaction of this compound with various alcohols and phenols.

Reactions with Carbon-Based Nucleophiles (e.g., Organometallics)

The reaction of sulfonyl chlorides with carbon-based nucleophiles, such as Grignard reagents or organocuprates, can lead to the formation of sulfones. However, these reactions are often less straightforward than those with nitrogen or oxygen nucleophiles and can be complicated by side reactions. The highly reactive nature of organometallic reagents can lead to attack at other electrophilic sites in the molecule or to competing reduction of the sulfonyl chloride. The successful formation of a C-S bond would depend on the careful selection of the organometallic reagent and reaction conditions.

Reactions Involving the Indole (B1671886) Core and Substituents

The 6-bromo-1-methyl-1H-indole core of the molecule presents additional opportunities for chemical transformations. The bromine atom at the 6-position is a key functional handle for cross-coupling reactions, while the indole ring itself can undergo electrophilic substitution, albeit influenced by the existing substituents.

Furthermore, the bromine atom at the 6-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a wide range of aryl, vinyl, and alkynyl substituents at this position, providing a powerful tool for the diversification of the indole scaffold. For instance, a Suzuki coupling with an arylboronic acid in the presence of a palladium catalyst and a base would be expected to yield the corresponding 6-aryl-1-methyl-1H-indole-3-sulfonyl chloride derivative.

Regioselective C-H Functionalization of the Indole System

Direct C-H functionalization is a powerful, atom-economical strategy for modifying complex molecules. The indole nucleus contains several C-H bonds of differing reactivity; the C-2 and C-3 positions of the pyrrole (B145914) ring are typically more electron-rich and nucleophilic than the C-H bonds on the benzene (B151609) portion (C-4, C-5, C-6, and C-7). Achieving site-selectivity, particularly on the challenging benzene ring, often necessitates the use of directing groups or specialized catalytic systems. nih.govsigmaaldrich.com

In this compound, the C-3 position is already occupied by the sulfonyl chloride group. This functional group itself is the primary site of reactivity at this position. As a strong electrophile, the sulfonyl chloride readily reacts with a wide range of nucleophiles. Its most common transformation is the reaction with primary or secondary amines to form the corresponding sulfonamides, a motif prevalent in medicinal chemistry. This reaction typically proceeds under basic conditions to neutralize the HCl byproduct. Similarly, reaction with alcohols or water would yield sulfonate esters or sulfonic acid, respectively, although the synthesis of sulfonamides is a more common application.

With the C-3 position blocked by the sulfonyl chloride, the C-2 position becomes the most nucleophilic carbon center and a prime target for functionalization. While direct electrophilic substitution at C-2 of a C-3-substituted indole can be challenging, a common strategy involves deprotonation at C-2 with a strong base, such as n-butyllithium, to form a 2-lithioindole intermediate. This potent nucleophile can then be quenched with various electrophiles to install a wide range of substituents.

Studies on related N-methylindole systems have shown that direct arylation can yield mixtures of C-2 and C-3 products, but the presence of a substituent at C-3, such as in the target molecule, would be expected to direct functionalization selectively to the C-2 position. acs.org Furthermore, palladium-catalyzed methods have been developed for the one-step, regioselective C-2 methylation of free (N-H) indoles, underscoring the viability of targeting this position with modern catalytic approaches. wikipedia.org

Functionalization of the C-H bonds on the benzene portion of the indole core is significantly more difficult than on the pyrrole ring due to their lower reactivity. nih.gov Achieving regioselectivity at a specific remote position, such as C-7, typically requires the installation of a directing group at the indole nitrogen. While the N-methyl group of the title compound is not a classical directing group, various strategies have been developed for other N-substituted indoles that illustrate the potential for such transformations.

For instance, rhodium-catalyzed C-H activation using a removable N-pivaloyl directing group has been shown to effectively direct the alkenylation and alkylation of indoles at the C-7 position. researchgate.netgoogle.com Similarly, palladium-catalyzed C-H arylation at C-7 can be achieved with high selectivity by employing a phosphinoyl directing group on the indole nitrogen in conjunction with a pyridine-type ligand. google.com These methods highlight that while challenging, remote C-H functionalization is achievable through strategic catalyst and substrate design.

Cross-Coupling Reactions at the Bromo-Substituted Position

The bromine atom at the C-6 position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This is one of the most reliable and widely used strategies for the elaboration of the indole scaffold.

Common cross-coupling reactions applicable to the C-6 bromo position include:

Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. It is known for its mild reaction conditions and high functional group tolerance. researchgate.net Studies on related nitrogen-rich heterocycles, such as 6-chloroindole, have demonstrated successful coupling with phenylboronic acid.

Heck Coupling : This reaction forms a C-C bond by coupling the aryl bromide with an alkene. The reaction is a powerful tool for synthesizing substituted alkenes and has been successfully applied to other 6-bromo-heterocyclic systems.

Sonogashira Coupling : This involves the coupling of the aryl bromide with a terminal alkyne to produce an arylalkyne, a valuable structure in medicinal chemistry and materials science. Mild, copper-free conditions have been developed that are effective for challenging substrates, including bromoindoles.

Buchwald-Hartwig Amination : This reaction forms a C-N bond between the aryl bromide and an amine, providing direct access to 6-aminoindole (B160974) derivatives. The reaction is known for its broad scope with respect to both the amine and aryl halide coupling partners.

ReactionCoupling PartnerTypical Catalyst/LigandTypical BaseResulting Bond
Suzuki-MiyauraAr-B(OH)₂Pd(PPh₃)₄ or Pd(dppf)Cl₂K₂CO₃, Cs₂CO₃, K₃PO₄C-C (Aryl-Aryl)
HeckAlkene (e.g., Styrene)Pd(OAc)₂ / P(o-tol)₃Et₃N, K₂CO₃C-C (Aryl-Vinyl)
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃N, PiperidineC-C (Aryl-Alkynyl)
Buchwald-HartwigAmine (R₂NH)Pd₂(dba)₃ / XantphosNaOt-Bu, Cs₂CO₃C-N (Aryl-Amine)

Transformations of the N-Methyl Group

The N-methyl group of the indole ring can also be a site for chemical transformation, although this is less common than reactions at the ring positions. The primary transformations involve either functionalization of the methyl group itself or its complete removal (N-demethylation).

Functionalization of the exocyclic C(sp³)–H bonds of an N-methyl group is challenging. However, advanced biocatalytic methods have shown promise. For example, engineered cytochrome P450 enzymes have been used to achieve the selective C(sp³)–H functionalization of N-methyl indolines (the saturated analog of indoles) via carbene transfer, demonstrating a pathway to modify this position.

N-demethylation is a synthetically useful transformation, particularly in alkaloid chemistry, to generate the free N-H indole for further functionalization. Classical methods for N-demethylation, such as the von Braun reaction using cyanogen (B1215507) bromide or reactions with chloroformate esters, are effective but often require harsh conditions. nih.govresearchgate.net Milder, more modern procedures have been developed, including a two-step process involving oxidation of the tertiary amine to its N-oxide, followed by treatment with a zero-valent transition metal like iron to effect demethylation.

Desulfonylation and Desulfitative Reactions

The indole-3-sulfonyl chloride moiety is not only a precursor to sulfonamides but can also participate in reactions where the sulfonyl group is cleaved. Aryl sulfonyl chlorides have gained significant interest as versatile coupling partners in desulfitative reactions, where the sulfonyl group is extruded as sulfur dioxide (SO₂).

In palladium-catalyzed desulfitative arylations, the sulfonyl chloride can serve as an arylating agent for C-H bonds. The proposed mechanism involves the oxidative addition of the palladium catalyst into the S-Cl bond, followed by the extrusion of SO₂ to generate an arylpalladium intermediate, which then engages in the C-H activation/arylation step. This type of reaction transforms the sulfonyl chloride from a simple functional group into an active participant in C-C bond formation. While palladium is also known to catalyze the simple desulfonylation of aryl sulfonyl chlorides to the corresponding arene, harnessing this reactivity for cross-coupling represents a more advanced synthetic application.

Radical Reactions and Annulations of Sulfonyl Chlorides

The sulfonyl chloride group can also participate in radical reactions. Homolytic cleavage of the S-Cl bond, often initiated by light or a radical initiator, generates an indol-3-ylsulfonyl radical. This radical species can then engage in various transformations.

One of the primary radical reactions of sulfonyl chlorides is their addition across alkenes and alkynes. The indol-3-ylsulfonyl radical, derived from this compound, could add to an alkene to form a carbon-centered radical, which could then abstract a chlorine atom from another molecule of the sulfonyl chloride to propagate the radical chain and yield a β-chloro sulfone.

Recent advancements in photoredox catalysis have enabled the hydrosulfonylation of alkenes with sulfonyl chlorides under visible light. nih.gov This methodology could likely be applied to this compound, reacting with an alkene in the presence of a hydrogen atom donor to yield the corresponding sulfone.

Table 2: Hypothetical Radical Addition of this compound to an Alkene

EntryAlkeneInitiator/CatalystHydrogen Atom DonorTheoretical Product
1StyreneAIBN (thermal)-1-(6-Bromo-1-methyl-1H-indole-3-sulfonyl)-2-chloro-1-phenylethane
21-Octenefac-[Ir(ppy)₃] (photocatalyst)(TMS)₃SiH1-(6-Bromo-1-methyl-1H-indole-3-sulfonyl)octane

This table is a projection based on known radical reactions of aryl sulfonyl chlorides.

Annulation reactions involving the sulfonyl chloride group are less common. However, it is conceivable that the indol-3-ylsulfonyl radical could participate in intramolecular cyclizations if a suitable radical acceptor is present elsewhere in the molecule. For example, if the N-methyl group were replaced with a substituent containing a double or triple bond, an intramolecular radical annulation could potentially lead to the formation of fused ring systems.

Mechanistic Investigations of Reactions Involving 6 Bromo 1 Methyl 1h Indole 3 Sulfonyl Chloride

Elucidation of Reaction Pathways and Intermediates

The transformation of 6-bromo-1-methyl-1H-indole-3-sulfonyl chloride can proceed through several distinct mechanistic routes, depending on the reaction conditions, substrates, and reagents employed.

In many reactions, this compound behaves as a classic electrophile. The sulfur atom of the sulfonyl chloride group is highly electron-deficient due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This renders it susceptible to nucleophilic attack.

The typical polar mechanism is a nucleophilic substitution at the sulfur atom, proceeding through an addition-elimination pathway. A nucleophile (Nu⁻) attacks the sulfur atom, leading to a transient pentacoordinate intermediate. Subsequent expulsion of the chloride ion, a good leaving group, results in the formation of a new S-Nu bond.

Reaction Scheme: Nucleophilic Substitution

This pathway is fundamental to the synthesis of sulfonamides (with amine nucleophiles) and sulfonate esters (with alcohol nucleophiles), which are common applications for sulfonyl chlorides. The electron-rich indole (B1671886) ring influences the reactivity of the sulfonyl chloride group, but the primary site of reaction for most nucleophiles is the sulfonyl sulfur.

Under specific conditions, typically involving initiators or catalysts, reactions of sulfonyl chlorides can proceed via radical mechanisms. The S-Cl bond can undergo homolytic cleavage to generate a sulfonyl radical (Indole-SO₂•) and a chlorine radical. This pathway is particularly relevant in transition metal-catalyzed processes. researchgate.net

For instance, copper catalysts have been shown to initiate the formation of sulfonyl radicals from sulfonyl chlorides. nih.gov These highly reactive sulfonyl radical intermediates can then participate in a variety of transformations, such as addition to unsaturated systems like dienes, leading to the formation of new carbon-sulfur bonds. nih.gov Mechanistic studies suggest that a copper(I) species can react with the sulfonyl chloride to produce a sulfonyl radical and a copper(II) species. nih.govnih.gov The generated sulfonyl radical can then add to a substrate, and the resulting radical intermediate can be further transformed.

The quintessential reaction of radicals generated adjacent to a sulfonyl group is fragmentation, which can lead to the elimination of a sulfonyl radical to form a multiple bond. nih.gov This highlights the dual role of sulfonyl groups in radical chemistry, acting as both precursors to sulfonyl radicals and as leaving groups in fragmentation reactions.

FactorConditions Favoring Radical PathwayProposed IntermediateExample Reaction
Catalyst Presence of transition metals (e.g., Cu(I))Indole-SO₂• (Sulfonyl radical)Copper-catalyzed 1,4-sulfonylindolylation of 1,3-dienes nih.gov
Initiator Photoredox catalysis, thermal initiatorsIndole-SO₂• (Sulfonyl radical)Strain-release spirocyclization involving sulfonyl radicals acs.org
Substrate Allenes, dienes, or other radical acceptorsα-sulfonamidoyl radical nih.govRadical addition to allenes or dienes nih.govnih.gov

The mechanism of nucleophilic substitution at the sulfonyl sulfur has been a subject of detailed study, particularly in solvolysis reactions. The two primary possibilities are a stepwise Sₙ1-like mechanism, involving the formation of a sulfonyl cation (Indole-SO₂⁺) intermediate, or a concerted Sₙ2-like mechanism, where bond-making and bond-breaking occur simultaneously.

Kinetic studies on the solvolysis of various arenesulfonyl chlorides strongly support a concerted Sₙ2 mechanism as the dominant pathway. nih.govnih.govbeilstein-journals.org The formation of sulfonyl cations is generally considered unfavorable due to their high energy. beilstein-journals.org Therefore, a stepwise mechanism involving the dissociation of the chloride ion to form a cation intermediate is typically disfavored under normal solvolytic conditions. The reaction instead proceeds through a single transition state where the nucleophilic solvent molecule attacks the sulfur atom as the chloride ion departs.

Mechanism TypeKey FeatureIntermediateEvidence
Concerted (Sₙ2-like) Single transition state; simultaneous bond formation and cleavage.NoneKinetic data from solvolysis studies of arenesulfonyl chlorides. nih.govbeilstein-journals.org
Stepwise (Sₙ1-like) Formation of a discrete intermediate.Sulfonyl cation (Indole-SO₂⁺)Generally disfavored due to the high energy of the sulfonyl cation. beilstein-journals.org

Role of Catalysts and Promoters in Reaction Mechanisms

Catalysts and promoters play a pivotal role in directing the reactivity of this compound, often by enabling reaction pathways that are otherwise inaccessible or kinetically slow.

Lewis acids, such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃·Et₂O), can significantly influence reactions involving indole sulfonyl chlorides. nih.govnih.govorganic-chemistry.org They typically function by coordinating to a Lewis basic site in the molecule, thereby activating it towards a subsequent transformation.

A notable example is the Lewis acid-mediated rearrangement of N-sulfonyl indoles. In a conceptually novel transformation, AlCl₃ was found to mediate an unexpected and regioselective migration of a sulfonyl group from the indole nitrogen (N-1) to the C-7 position. researchgate.net This reaction provides a direct route to 7-sulfonyl indoles. The proposed mechanism involves the coordination of AlCl₃ to the oxygen atoms of the sulfonyl group. This complexation enhances the electrophilicity of the sulfonyl group and facilitates the cleavage of the N-S bond. The resulting sulfonyl moiety can then attack the electron-rich indole ring at the C-7 position via an intramolecular electrophilic aromatic substitution, driven by the formation of a more stable product.

Lewis AcidRoleOutcome
AlCl₃Activates N-sulfonyl group, facilitates N-S bond cleavage.Regioselective migration of the sulfonyl group from N-1 to C-7. researchgate.net
BF₃·Et₂O, TiCl₄Activates imine groups for intramolecular cyclization with diazoacetates to form indoles. nih.govorganic-chemistry.orgSynthesis of 2,3-substituted indoles.
FeCl₃General Lewis acid catalyst for various transformations, including carbonyl-olefin metathesis. nih.govActivation of carbonyls and other functional groups.

Transition metals, particularly copper and palladium, are extensively used to catalyze the formation of carbon-sulfur bonds using sulfonyl chlorides as the sulfur source. rsc.orgnih.gov These metals enable cross-coupling reactions that are difficult to achieve through traditional methods.

Copper Catalysis: Copper-based catalysts are highly effective in reactions involving sulfonyl chlorides. Mechanistic studies suggest that copper can play a dual role. nih.gov In some reactions, it acts as an initiator for radical processes by reducing the sulfonyl chloride to generate a sulfonyl radical. nih.govnih.gov In others, it promotes the coupling of the indole nucleus with other components. A prime example is the copper-catalyzed 1,4-sulfonylindolylation of 1,3-dienes, where the copper catalyst is believed to both initiate the formation of the sulfonyl radical and facilitate the subsequent C-N bond formation involving the indole. nih.gov

Palladium Catalysis: Palladium catalysts are renowned for their utility in cross-coupling reactions, such as Suzuki-Miyaura coupling. While traditionally used for C-C bond formation, these methods have been extended to C-S bond formation. nih.gov In a typical palladium-catalyzed cycle for sulfonamide synthesis, a Pd(0) species undergoes oxidative addition into the S-Cl bond of the sulfonyl chloride to form a Pd(II) intermediate. This is followed by transmetalation with an organoboron reagent (in Suzuki coupling) and subsequent reductive elimination to form the C-S bond and regenerate the active Pd(0) catalyst. nih.govnih.gov This catalytic approach allows for the convergent synthesis of diverse sulfonamides and other organosulfur compounds with high functional group tolerance. nih.gov

Metal CatalystTypical RoleMechanistic Steps (Example)Common Application
Copper Radical initiator; coupling promoter.1. Generation of R-SO₂• via single-electron transfer. 2. Radical addition to substrate. 3. Cu-mediated coupling. nih.govSulfonylindolylation of dienes; C-S bond formation via radical pathways. nih.gov
Palladium Cross-coupling catalyst.1. Oxidative addition of Pd(0) to S-Cl bond. 2. Transmetalation. 3. Reductive elimination. nih.govnih.govSuzuki-Miyaura type C-S cross-coupling reactions. nih.gov

Mechanism of Action for Non-Metallic Promoters (e.g., TBAI-mediated processes)

Tetrabutylammonium iodide (TBAI) has been identified as an effective non-metallic promoter for the C-3 sulfenylation of indole derivatives with sulfonyl chlorides. semanticscholar.orgnih.gov While direct mechanistic studies on this compound are not extensively documented, a plausible mechanism can be proposed based on analogous systems involving other indole derivatives and sulfonyl chlorides. semanticscholar.orgnih.gov

The reaction is believed to proceed through a radical pathway, initiated by the interaction between the sulfonyl chloride and TBAI. The proposed mechanistic steps are as follows:

Anion Exchange: The initial step involves an anion exchange between the sulfonyl chloride and TBAI to form a sulfonyl iodide intermediate (A). nih.gov

Reduction and Homolytic Cleavage: The sulfonyl iodide (A) is then reduced to an intermediate (B), which subsequently undergoes homolytic cleavage. This cleavage generates an active sulfur radical (C). nih.gov

Radical Addition: The electrophilic sulfur radical (C) chemoselectively adds to the electron-rich C-3 position of the indole ring, forming a key intermediate (D). nih.gov

Intermediate Capture and Elimination: The intermediate (D) is then captured by an iodine radical, which can be generated from intermediate (B), to form another intermediate (E). This is followed by the elimination of hydrogen iodide (HI) to yield the 3-thio-indole product (F). nih.gov

IntermediateStructure/DescriptionRole in the Mechanism
A Sulfonyl iodideFormed by anion exchange between sulfonyl chloride and TBAI.
B Reduced sulfonyl iodide intermediatePrecursor to the active sulfur radical.
C Active sulfur radicalThe key electrophilic species that attacks the indole ring.
D Radical adduct of indole and sulfur radicalFormed by the addition of the sulfur radical to the C-3 position of indole.
E Iodinated intermediateFormed by the capture of intermediate D by an iodine radical.
F 3-thio-indole productThe final product after elimination of HI from intermediate E.

Kinetic and Stereochemical Studies

Rate-Determining Steps and Reaction Orders

Detailed kinetic studies, including the determination of the rate-determining step and reaction orders for reactions involving this compound, are not extensively available in the current body of scientific literature. However, we can discuss the general principles that would govern such an investigation.

The reaction order with respect to each reactant (this compound, the indole substrate, and TBAI) would provide crucial insights into the molecularity of the rate-determining step. For instance, if the reaction is found to be first order in both the sulfonyl chloride and TBAI, it might suggest that the initial anion exchange is the rate-limiting step. Conversely, if the reaction rate is independent of the indole concentration, it would imply that the attack on the indole ring occurs after the rate-determining step.

A hypothetical rate law for the reaction could be expressed as:

Rate = k [this compound]^x [Indole Substrate]^y [TBAI]^z

Where:

k is the rate constant.

x, y, and z are the reaction orders with respect to each species.

Experimental determination of x, y, and z would be necessary to elucidate the precise kinetics of the reaction.

Investigation of Stereochemical Outcomes (if applicable to derivatives)

The investigation of stereochemical outcomes becomes relevant when a reaction leads to the formation of a new stereocenter. In the case of reactions involving this compound, if a derivative is formed where the C-3 carbon or a carbon in the newly attached sulfonyl group becomes a chiral center, the stereoselectivity of the reaction would be of significant interest.

For instance, if the sulfonyl chloride reacts with a prochiral nucleophile or if a chiral catalyst is employed, the reaction could potentially yield enantiomeric or diastereomeric products. The study of stereochemical outcomes would involve determining the relative and absolute configurations of the products and calculating the enantiomeric excess (ee) or diastereomeric ratio (dr).

Factors that can influence the stereochemical outcome include:

The nature of the substrate and reagent: The steric and electronic properties of both the indole derivative and the reacting partner can influence the direction of attack.

The presence of a chiral catalyst or auxiliary: Chiral catalysts can create a chiral environment that favors the formation of one stereoisomer over the other.

Reaction conditions: Temperature, solvent, and other reaction parameters can also impact the stereoselectivity.

Advanced Spectroscopic and Structural Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

No specific high-resolution ¹H NMR or ¹³C NMR data for 6-bromo-1-methyl-1H-indole-3-sulfonyl chloride could be located in the searched scientific literature. Therefore, a detailed analysis of chemical shifts, coupling constants, and nuclear Overhauser effects (NOE) to confirm the regiochemistry (the specific placement of the bromo, methyl, and sulfonyl chloride groups on the indole (B1671886) ring) and any potential stereochemistry is not possible at this time.

Information regarding dynamic NMR (DNMR) studies for this compound is not available. Such studies would be employed to investigate the conformational dynamics of the molecule, such as restricted rotation around the C-S bond of the sulfonyl chloride group, but no published research on this topic was found.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathways

Mass spectrometry is a critical analytical tool for determining the molecular weight and formula of a compound, and for gaining structural insights through the analysis of its fragmentation patterns.

Specific high-resolution mass spectrometry (HRMS) data, which would provide a highly accurate mass measurement to confirm the elemental composition and molecular formula (C₉H₇BrClNO₂S) of this compound, was not found in the available literature.

No tandem mass spectrometry (MS/MS) data is publicly available for this compound. This technique would involve the isolation and fragmentation of a specific ion, providing detailed information about the molecule's structure and the connectivity of its atoms. Without this data, a discussion of its specific fragmentation pathways is not possible.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A search for crystallographic data for this compound in crystallographic databases did not yield any results. Consequently, information regarding its crystal system, space group, unit cell dimensions, and intramolecular bond lengths and angles is not available.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the characterization of chemical bonds within a molecule. For the compound this compound, the vibrational spectrum is expected to exhibit a series of characteristic absorption and scattering bands corresponding to the vibrations of its constituent parts: the substituted indole ring, the methyl group, and the sulfonyl chloride group.

Due to the absence of direct experimental IR and Raman spectra for this compound in the reviewed literature, the following analysis is based on the known spectral characteristics of structurally related compounds, including 6-bromo-1H-indole and various aromatic sulfonyl chlorides.

Expected Characteristic Vibrational Frequencies:

The primary vibrational modes anticipated for this compound are detailed in the table below. These assignments are predictive and based on established group frequency correlations.

Functional Group/BondVibrational ModeExpected Wavenumber (cm⁻¹) - IRExpected Wavenumber (cm⁻¹) - RamanNotes
Indole Ring
C-H (aromatic)Stretching3100 - 30003100 - 3000Multiple weak to medium bands.
C=C (aromatic)Stretching1600 - 14501600 - 1450Multiple strong to medium bands, characteristic of the indole core.
C-NStretching1360 - 12501360 - 1250Medium intensity.
Ring Puckering/DeformationOut-of-plane bending900 - 675900 - 675Can provide information on substitution patterns.
Methyl Group (N-CH₃)
C-HAsymmetric Stretching~2960~2960Typically weak to medium intensity.
C-HSymmetric Stretching~2870~2870Typically weak to medium intensity.
C-HAsymmetric Bending~1460~1460Medium intensity.
C-HSymmetric Bending~1375~1375Medium intensity, can be sharp.
Sulfonyl Chloride Group (-SO₂Cl)
S=OAsymmetric Stretching1385 - 13451385 - 1345Strong and characteristic band.
S=OSymmetric Stretching1195 - 11651195 - 1165Strong and characteristic band.
S-ClStretching600 - 500600 - 500Medium to strong intensity.
Bromo Substituent
C-BrStretching680 - 515680 - 515Generally weak to medium in IR, can be stronger in Raman.

Detailed Research Findings:

Research on the vibrational spectra of indole and its derivatives confirms the characteristic C=C stretching vibrations of the aromatic system in the 1600-1450 cm⁻¹ region. The C-H stretching of the indole ring is reliably observed above 3000 cm⁻¹. For substituted sulfonyl chlorides, the asymmetric and symmetric stretching vibrations of the S=O group are consistently strong and serve as excellent diagnostic peaks. The position of these bands can be influenced by the electronic nature of the substituent on the aromatic ring. In the case of this compound, the electron-withdrawing nature of the sulfonyl chloride group and the bromo substituent would likely influence the electron distribution within the indole ring, potentially causing shifts in the C=C and C-N stretching frequencies compared to unsubstituted indole.

The Raman spectrum is expected to complement the IR data. Aromatic ring vibrations, particularly the ring breathing modes, often give rise to strong and sharp bands in the Raman spectrum, providing a clear fingerprint of the indole core. The S-Cl and C-Br stretching vibrations are also anticipated to be readily observable in the Raman spectrum.

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic transitions within a molecule and is used to characterize its chromophoric system. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the indole nucleus, which is a significant chromophore.

The indole chromophore typically exhibits two main absorption bands in the UV region, corresponding to the ¹Lₐ and ¹Lₑ transitions, which arise from π → π* electronic transitions. The positions and intensities of these bands are sensitive to the nature and position of substituents on the indole ring.

Expected UV-Vis Absorption Maxima:

While specific experimental UV-Vis data for this compound is not available, the expected absorption maxima can be inferred from studies on related substituted indoles.

TransitionExpected Wavelength Range (nm)Molar Absorptivity (ε)Notes
¹Lₐ band280 - 300Moderate to HighThis band is often structured and is sensitive to substitution on the benzene (B151609) portion of the indole ring.
¹Lₑ band260 - 275ModerateThis band is generally less intense than the ¹Lₐ band.
Additional Transitions< 220HighHigher energy π → π* transitions.

Detailed Research Findings:

Studies on substituted indoles have demonstrated that electron-withdrawing groups can cause a bathochromic (red) shift of the absorption maxima. nih.govcore.ac.uk The sulfonyl chloride group at the 3-position and the bromo group at the 6-position are both electron-withdrawing. Therefore, it is anticipated that the absorption bands of this compound will be red-shifted compared to unsubstituted indole (which has absorption maxima around 270-280 nm and 215 nm).

The solvent environment can also play a role in the position of the absorption maxima. In more polar solvents, a bathochromic shift is often observed for π → π* transitions in polar chromophores. core.ac.uk Therefore, the UV-Vis spectrum of this compound would be expected to show some solvent dependency.

Computational and Theoretical Studies on 6 Bromo 1 Methyl 1h Indole 3 Sulfonyl Chloride

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

No published studies were found that detail DFT calculations for this specific compound.

Optimized Molecular Geometries and Conformational Landscapes

Information regarding the optimized molecular geometry and conformational landscape of 6-bromo-1-methyl-1H-indole-3-sulfonyl chloride is not available in the scientific literature.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Orbital Characterization)

There are no available data or discussions concerning the HOMO-LUMO energy gap or orbital characterization for this molecule.

Molecular Electrostatic Potential (MEP) Surface Analysis

An MEP surface analysis for this compound has not been reported in peer-reviewed literature.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

No NBO analysis detailing intramolecular interactions or charge transfer within this compound has been published.

Reaction Mechanism Modeling and Transition State Characterization

There are no computational models or characterizations of reaction mechanisms and transition states involving this compound.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

No theoretical predictions of spectroscopic properties (such as NMR, IR, or UV-Vis) and their comparison with experimental data for this compound are available.

Topological Analyses (e.g., Electron Localization Function (ELF), Localized Orbital Locator (LOL), Reduced Density Gradient (RDG))

Topological analyses of molecular electron density are powerful computational tools that provide profound insights into the chemical bonding, electron distribution, and non-covalent interactions within a molecule. These methods partition the molecular space into chemically meaningful regions, offering a visual and quantitative description of bonding patterns, lone pairs, and weak interactions. For a molecule like this compound, such analyses would illuminate the electronic effects of the bromo, methyl, and sulfonyl chloride substituents on the indole (B1671886) core.

Electron Localization Function (ELF): The Electron Localization Function (ELF) is a measure of the probability of finding an electron in the vicinity of a reference electron with the same spin. wikipedia.org It provides a reliable method for mapping electron pair probability in multielectronic systems. wikipedia.org ELF values range from 0 to 1, where a high value (close to 1) corresponds to a high degree of electron localization, characteristic of covalent bonds, lone pairs, and atomic cores. Conversely, low ELF values indicate regions of high electron delocalization. jussieu.fr

A hypothetical ELF analysis of this compound would be expected to reveal:

Core Basins: Regions of high ELF values localized around the non-hydrogen atoms (C, N, O, S, Br, Cl), corresponding to their core electrons.

Valence Basins: These would be further classified into bonding and non-bonding (lone pair) basins. Disynaptic basins (bonding) would be located along the paths of covalent bonds (e.g., C-C, C-N, S-O, S-Cl). Monosynaptic basins (non-bonding) would be expected in the regions of the lone pairs on the oxygen, nitrogen, and halogen atoms.

Aromaticity: The ELF distribution in the indole ring would provide insight into its aromatic character, likely showing a delocalized basin above and below the plane of the ring.

Localized Orbital Locator (LOL): The Localized Orbital Locator (LOL) is another function used to visualize and analyze chemical bonding, and it is based on the kinetic-energy density. scilit.com LOL analysis provides information about localized and delocalized electrons, with high values indicating regions where electron density is dominated by a single localized orbital. researchgate.netresearchgate.net It is particularly effective at distinguishing regions of covalent bonding and lone pairs. researchgate.net For the target molecule, LOL analysis would complement the ELF findings, providing clear images of the covalent framework and the spatial disposition of lone pairs on the heteroatoms.

Reduced Density Gradient (RDG): The Reduced Density Gradient (RDG) is a method used to identify and visualize non-covalent interactions (NCIs). nih.govchemrxiv.org This analysis is based on the relationship between the electron density (ρ) and its gradient (∇ρ). nih.gov By plotting the RDG against the electron density, it is possible to identify regions corresponding to different types of interactions:

Strong Attractive Interactions (e.g., Hydrogen Bonds): Characterized by low density and a negative sign of the second Hessian eigenvalue of the density.

Weak Interactions (e.g., van der Waals forces): Occur in regions of low density and near-zero values of the second Hessian eigenvalue.

Strong Repulsive Interactions (e.g., Steric Clashes): Found in regions of low density with a positive sign of the second Hessian eigenvalue.

An RDG analysis of this compound would be particularly insightful for understanding potential intramolecular and intermolecular interactions, such as those involving the bromine, chlorine, and oxygen atoms.

Below is a hypothetical data table summarizing the expected findings from a topological analysis.

Analysis TypeRegion of InterestExpected Theoretical Finding
ELFIndole RingDelocalized basin indicating aromaticity.
ELFS=O and S-Cl BondsDisynaptic basins showing covalent character.
LOLOxygen AtomsDistinct regions of high localization corresponding to lone pairs.
RDGIntramolecular (e.g., between Br and H)Potential for weak van der Waals or halogen bonding interactions visualized as low-density, low-gradient surfaces.

Solvent Effects and Implicit Solvation Models

The chemical behavior, reactivity, and stability of a molecule can be significantly influenced by its environment, particularly the solvent. Computational chemistry employs various solvation models to account for these effects. Implicit solvation models, also known as continuum models, are a computationally efficient way to study solvent effects by representing the solvent as a continuous medium with a specific dielectric constant, rather than modeling individual solvent molecules. nih.govgithub.io

Implicit Solvation Models: These models place the solute molecule within a cavity in a continuous dielectric medium that represents the solvent. nih.gov The solute's electron distribution polarizes the dielectric medium, which in turn creates a reaction field that interacts with the solute, leading to its stabilization. Popular implicit solvation models include:

Polarizable Continuum Model (PCM): One of the most widely used models, where the cavity is formed by a series of interlocking spheres centered on the atoms of the solute. nih.gov

Solvation Model based on Density (SMD): A universal solvation model that is applicable to any charged or uncharged solute in any solvent or liquid medium for which a few key descriptors are known. nih.gov

For this compound, these models could be used to calculate various properties in different solvents, such as:

Solvation Free Energy: The energy change associated with transferring the molecule from the gas phase to the solvent. This provides a measure of its solubility.

Conformational Stability: The relative energies of different conformers of the molecule can change in different solvents, and implicit models can predict the most stable conformation in a given medium.

Reactivity Indices: Properties like molecular electrostatic potential, HOMO-LUMO gap, and atomic charges can be recalculated in the presence of a solvent to predict how solvation affects the molecule's reactivity. For sulfonyl chlorides, solvent properties are known to influence reaction pathways and rates, such as in solvolysis reactions. nih.gov

The following table illustrates the type of data that would be generated from a computational study of this compound using implicit solvation models in a selection of common solvents.

SolventDielectric Constant (ε)Calculated Solvation Free Energy (kcal/mol) (Hypothetical)Calculated Dipole Moment (Debye) (Hypothetical)
Gas Phase1.00.00Value
Toluene2.4ValueValue
Dichloromethane (B109758)8.9ValueValue
Acetonitrile (B52724)37.5ValueValue
Water78.4ValueValue

Note: The values in this table are placeholders and would be determined by specific quantum chemical calculations.

Studies on related indole derivatives have shown that implicit solvent models can sometimes be insufficient when strong, specific solute-solvent interactions like hydrogen bonding are present, and in such cases, a combination of implicit and explicit solvent models may be necessary for accurate predictions. rsc.orgresearchgate.net

Applications of 6 Bromo 1 Methyl 1h Indole 3 Sulfonyl Chloride As a Research Tool and Chemical Building Block

In the Synthesis of Complex Organic Molecules

The intricate molecular architecture of 6-bromo-1-methyl-1H-indole-3-sulfonyl chloride, which combines a reactive sulfonyl chloride group with a functionalized indole (B1671886) nucleus, positions it as a key starting material for the elaboration of more complex chemical structures.

As a Precursor for Diverse Indole Derivatives and Analogs

The indole scaffold is a ubiquitous motif in a vast array of biologically active natural products and pharmaceutical agents. Consequently, methods for the synthesis and functionalization of indole derivatives are of paramount importance in medicinal chemistry and drug discovery. This compound serves as an excellent precursor for a wide range of indole derivatives.

The sulfonyl chloride moiety is a highly reactive electrophilic group that readily undergoes nucleophilic substitution with a variety of nucleophiles, including amines, alcohols, and phenols. This reactivity allows for the facile introduction of a diverse set of substituents at the 3-position of the indole ring, leading to the formation of sulfonamides, sulfonate esters, and other related compounds. The sulfonamide functional group, in particular, is a well-established pharmacophore found in numerous therapeutic agents, including antibacterial drugs and diuretics.

Furthermore, the bromine atom at the 6-position of the indole ring provides an additional handle for synthetic diversification. It can participate in a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, enabling the introduction of aryl, heteroaryl, or alkyl groups at this position. This dual reactivity of both the sulfonyl chloride and the bromo substituent allows for a combinatorial approach to the synthesis of large libraries of structurally diverse indole analogs for biological screening.

Table 1: Examples of Diverse Indole Derivatives Synthesized from Indole Precursors

PrecursorReagent(s)Product ClassPotential Application
6-Bromoindole (B116670)Methyl 5-(chloromethyl)-2-methylfuran-3-carboxylateFuran-substituted indolesAntibacterial agents
6-BromoindoleGlycine methyl ester hydrochloride, HOBt, EDCI, TEAGlycine-conjugated indolesEnzyme inhibitors
IndoleSulfonyl Chlorides3-SulfonylindolesIntermediates for C-3 functionalization

Construction of Polycyclic and Heterocyclic Frameworks

Beyond the synthesis of simple indole derivatives, this compound can be employed as a building block for the construction of more complex polycyclic and heterocyclic systems. The sulfonamide linkage, formed from the reaction of the sulfonyl chloride with a primary amine, can serve as a tether for subsequent intramolecular cyclization reactions.

For instance, if the amine nucleophile contains another reactive functional group, an intramolecular reaction can be designed to form a new ring fused to the indole core. This strategy has been successfully utilized to synthesize a variety of fused heterocyclic systems incorporating the indole nucleus. The bromine atom at the 6-position can also be exploited in cyclization strategies, for example, through intramolecular Heck reactions, to construct additional rings. The ability to forge new rings onto the indole scaffold is crucial for accessing novel chemical space and developing compounds with unique three-dimensional structures, which can be critical for achieving high-affinity and selective interactions with biological targets. Recent research has highlighted the synthesis of fused indoles from sulfonamides through processes involving in situ SO2 capture and migration, demonstrating the versatility of the sulfonamide group in constructing complex heterocyclic systems thieme-connect.com.

As a Reagent in New Organic Reactions

In addition to its role as a synthetic building block, this compound can also function as a key reagent in the development of new and innovative organic reactions.

Development of Novel Sulfonylation Protocols

The development of efficient and selective methods for the formation of carbon-sulfur bonds is an active area of research in organic synthesis. Indole-3-sulfonyl chlorides, such as the title compound, are valuable reagents in this context. While traditional methods for the sulfonylation of indoles often suffer from harsh reaction conditions and lack of regioselectivity, newer methods are continuously being explored.

Recent advancements have focused on the development of milder and more efficient sulfonylation protocols. For example, direct electrochemical sulfonylation of indoles using inorganic sulfites as the SO2 source has been reported as a green and efficient method for preparing indoyl sulfonate esters acs.org. While this specific method does not use this compound as the reagent, it highlights the ongoing interest in novel sulfonylation chemistry involving indoles. The unique electronic and steric properties of this compound could be leveraged in the design of new catalytic systems for direct C-H sulfonylation or other novel sulfonylation reactions, potentially offering improved reactivity or selectivity.

Use in Derivatization for Analytical Method Development (e.g., enhancing detection in LC-ESI-MS/MS)

In the field of analytical chemistry, particularly in liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS), chemical derivatization is a powerful technique used to improve the detection and quantification of analytes. Derivatization can enhance the ionization efficiency of a molecule, improve its chromatographic separation, and provide characteristic fragmentation patterns for sensitive and selective detection.

Sulfonyl chlorides are known to be effective derivatizing agents for compounds containing primary and secondary amine groups, as well as phenolic hydroxyl groups. The reaction of this compound with such analytes would introduce the 6-bromo-1-methyl-1H-indole-3-sulfonyl moiety. This tag could significantly enhance the ESI response, particularly in positive ion mode, due to the presence of the nitrogen-containing indole ring. Furthermore, the isotopic signature of the bromine atom (approximately equal abundance of 79Br and 81Br isotopes) would produce a characteristic doublet in the mass spectrum, facilitating the identification of derivatized analytes in complex biological matrices. Although specific applications of this compound as a derivatization agent have not been extensively reported, its chemical properties make it a promising candidate for the development of new analytical methods for the sensitive detection of amines and phenols.

Exploration in Functional Materials Chemistry (e.g., precursors for specialized polymers, optoelectronic materials)

The unique electronic and photophysical properties of the indole ring have led to its incorporation into a variety of functional materials, including polymers and optoelectronic devices. The electron-rich nature of the indole nucleus makes it a good hole-transporting material, and its fluorescence properties are also of interest.

This compound can serve as a monomer or a precursor to monomers for the synthesis of specialized polymers. For instance, the sulfonyl chloride group can be converted into other functional groups that are amenable to polymerization reactions. Alternatively, the bromine atom can be used in cross-coupling polymerization methods, such as Suzuki or Stille polycondensation, to create conjugated polymers incorporating the indole unit into the polymer backbone. Such polymers could exhibit interesting electronic and optical properties, with potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. Research has shown that indole-based functional polymers can exhibit strong solid-state fluorescence and good electroactivity, with polymers carrying sulfonyl units acting as good blue-light emitters rsc.orgresearchgate.net.

In the realm of optoelectronic materials, indole derivatives have been investigated for their potential use as solid-state emitters and n-type materials in electronic devices researchgate.netias.ac.in. The ability to tune the electronic properties of the indole core through substitution is crucial for optimizing the performance of these materials. The presence of the bromo and sulfonyl chloride groups in this compound offers multiple avenues for structural modification, allowing for the fine-tuning of the HOMO/LUMO energy levels and other key electronic parameters. This makes it a potentially valuable building block for the synthesis of novel organic semiconductors and other functional materials.

Future Research Directions and Perspectives

Development of More Sustainable and Environmentally Benign Synthetic Routes

Traditional synthetic methods for sulfonyl chlorides and indole (B1671886) functionalization often rely on harsh reagents and generate significant waste. sci-hub.senih.gov Future research must prioritize the development of greener synthetic pathways.

Photocatalysis: Visible-light photocatalysis offers a promising alternative to conventional methods for synthesizing sulfonyl chlorides. nih.gov Research could focus on adapting photocatalytic systems, potentially using cheap and recyclable catalysts, to synthesize 6-bromo-1-methyl-1H-indole-3-sulfonyl chloride, thereby reducing reliance on traditional Sandmeyer-type reactions that use copper salts and produce considerable side products. nih.gov

Aqueous Media Synthesis: The direct functionalization of indoles in water is a key area for green chemistry. nih.gov Future work should explore the feasibility of conducting the chlorosulfonylation step in aqueous systems or other environmentally friendly solvents to minimize the use of volatile organic compounds.

Alternative Reagent Sources: Instead of traditional sulfur sources, research could investigate the use of more stable and less hazardous reagents like sulfonyl hydrazides or sodium sulfinates. nih.govacs.org Developing methods that utilize these precursors for the synthesis of the target sulfonyl chloride would represent a significant step towards a more sustainable process.

Green Synthesis StrategyPotential AdvantageResearch Focus
Visible-Light PhotocatalysisUse of renewable energy, reduced wasteDevelopment of recyclable, metal-free photocatalysts for chlorosulfonylation.
Aqueous Media ReactionsElimination of hazardous organic solventsOptimization of reaction conditions for indole functionalization in water. nih.gov
Alternative Sulfur SourcesUse of more stable, less odorous reagentsAdapting protocols using sulfonyl hydrazides or sodium sulfinates. nih.govacs.org

Discovery of Novel Reactivity Modes and Transformations of the Sulfonyl Chloride Group

The sulfonyl chloride group is a well-established functional handle, typically used for forming sulfonamides and sulfonic esters. smolecule.com However, its reactivity potential is far from exhausted.

Sulfonyl Group Migration: Inspired by discoveries of AlCl₃-mediated sulfonyl group migration from the nitrogen to the C7 position in other indoles, future studies could investigate whether similar rearrangements can be induced in this compound. researchgate.net This could provide access to novel isomers with unique biological or material properties.

Reductive Couplings: Exploring the reductive coupling of the sulfonyl chloride group to form C-S or S-S bonds under metal-free conditions could lead to new classes of sulfur-containing indole derivatives.

Conversion to Sultams: Research into intramolecular cyclization reactions could transform the indole-3-sulfonyl moiety into spirocyclic or fused sultam structures. acs.org Given that sultams are considered valuable scaffolds in medicinal chemistry, this would open new avenues for drug design. acs.org

Advancement of Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis is central to improving the synthesis and functionalization of complex molecules like this compound.

Copper-Catalyzed C-H Functionalization: Copper catalysis has proven effective for the C-H sulfonylation of indoles and indolines. sci-hub.seacs.org Future research could focus on developing more advanced copper-based catalytic systems that offer higher regioselectivity, particularly for functionalizing other positions on the indole ring while the C3-sulfonyl chloride is present. This could allow for late-stage diversification of the molecule. acs.org

Indium-Catalyzed Sulfonation: The use of indium tribromide as a catalyst for the highly regioselective synthesis of 3-arylsulfonyl indoles is known. researchgate.net Further exploration of indium and other Lewis acid catalysts could lead to more efficient and milder conditions for the synthesis of the parent sulfonyl chloride or its derivatives.

Iodine-Mediated Reactions: Iodine-based catalysts have been successfully used for the C2 sulfonylation of indoles. acs.org Investigating the potential of iodine catalysis to mediate other transformations on the 6-bromo-1-methyl-1H-indole core could provide simple, metal-free methods for further functionalization.

Catalytic SystemTarget ReactionPotential for Improvement
Copper ComplexesC-H FunctionalizationEnhanced regioselectivity at C4, C5, or C7 positions. news-medical.netacs.org
Indium TribromideSulfonationLower catalyst loading and milder reaction conditions. researchgate.net
Molecular IodineDiverse TransformationsDevelopment of metal-free C-C and C-N bond-forming reactions. acs.org

Deeper Mechanistic Understanding through Advanced Spectroscopic and Computational Integration

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and designing new ones.

Solvolysis and Reaction Kinetics: The mechanism of solvolysis for sulfonyl chlorides is complex, often involving an Sₙ2-like pathway. beilstein-journals.org Detailed kinetic studies, including the use of kinetic solvent isotope effects, on this compound would provide valuable data on its reactivity and stability in various solvent systems. beilstein-journals.org

Computational Modeling: In silico approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling and density functional theory (DFT) calculations, can be employed to predict the reactivity of the sulfonyl chloride group and the indole core. nih.gov These computational tools can help rationalize observed regioselectivity in functionalization reactions and guide the design of new catalysts and substrates for desired transformations.

Integrated Spectroscopic Analysis: Combining advanced spectroscopic techniques (e.g., in-situ NMR, Raman) with computational analysis can provide a real-time picture of reaction intermediates and transition states. This integrated approach would be invaluable for elucidating complex catalytic cycles and reaction pathways involving this compound.

Expanding the Compound's Utility in Emerging Areas of Chemical Research

The indole-sulfonamide framework is a "privileged scaffold" found in numerous therapeutic agents, including anticancer and antimalarial drugs, as well as carbonic anhydrase inhibitors. nih.govnih.govnih.gov

Medicinal Chemistry: The compound serves as an excellent starting material for creating libraries of novel indole-3-sulfonamide derivatives. Future work should focus on synthesizing and screening these derivatives for a broader range of biological targets, such as protein kinases, histone deacetylases, and bacterial enzymes like cystathionine (B15957) γ-lyase. mdpi.comnih.gov

Materials Science: Indole derivatives are being explored for their applications in materials science. nih.gov The unique electronic properties conferred by the bromo-indole core, combined with the potential for polymerization or functionalization via the sulfonyl chloride group, could be exploited to create novel organic semiconductors, fluorescent probes, or components for organic light-emitting diodes (OLEDs).

Agrochemicals: Given the broad biological activity of indole derivatives, there is potential for developing new herbicides, fungicides, or insecticides based on the 6-bromo-1-methyl-1H-indole-3-sulfonamide scaffold. Research in this area would involve screening new derivatives for activity against various agricultural pests and pathogens.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-bromo-1-methyl-1H-indole-3-sulfonyl chloride, and how does reaction condition variation impact yield?

  • Methodology : The compound can be synthesized via sulfonylation of 6-bromo-1-methyl-1H-indole using chlorosulfonic acid under controlled temperatures. For example, a two-step protocol involves initial sulfonation at 0°C for 1 hour followed by gradual warming to room temperature, achieving moderate yields (~38%) . Alternative approaches using DMF/NaOH as a base-solvent system for analogous indole sulfonylation have reported higher yields (>80%) but require careful purification (e.g., recrystallization or column chromatography) to isolate the product .
  • Key Variables : Reaction temperature, stoichiometry of chlorosulfonic acid, and solvent polarity critically influence sulfonyl chloride stability and byproduct formation.

Q. How can competing side reactions during sulfonylation be mitigated?

  • Analysis : Competing hydrolysis of sulfonyl chloride intermediates is a major challenge. To suppress this, anhydrous conditions (e.g., dry DMF) and inert atmospheres (N₂/Ar) are essential. Evidence from sulfonamide synthesis shows that adding DMAP as a catalyst improves regioselectivity and reduces dimerization .
  • Data Contradiction : While some protocols favor rapid reaction completion (2–3 hours), others suggest extended stirring (up to 24 hours) to maximize conversion, indicating a trade-off between reaction time and side-product accumulation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Distinct signals for the methyl group (δ ~3.8 ppm for CH₃) and sulfonyl chloride (δ ~170–180 ppm for SO₂Cl in ¹³C DEPT) confirm substitution .
  • IR : Strong absorption bands at ~1370 cm⁻¹ (S=O asymmetric stretch) and ~1180 cm⁻¹ (S=O symmetric stretch) validate the sulfonyl group .
  • Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion [M+H]⁺ and bromine isotope patterns .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.